molecular formula C16H11FO B2481827 4-Fluoro-2-(p-tolylethynyl)benzaldehyde CAS No. 1322091-22-4

4-Fluoro-2-(p-tolylethynyl)benzaldehyde

Cat. No. B2481827
CAS RN: 1322091-22-4
M. Wt: 238.261
InChI Key: BDEXWXCUOIRBJP-UHFFFAOYSA-N
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Description

4-Fluoro-2-(p-tolylethynyl)benzaldehyde is a chemical compound with the molecular weight of 238.26 . It appears as a light-yellow to yellow powder or crystals .


Molecular Structure Analysis

The InChI code for 4-Fluoro-2-(p-tolylethynyl)benzaldehyde is 1S/C16H11FO/c1-12-2-4-13(5-3-12)6-7-14-10-16(17)9-8-15(14)11-18/h2-5,8-11H,1H3 . This indicates the molecular structure of the compound. Unfortunately, a detailed 3D structure is not available in the current resources.


Physical And Chemical Properties Analysis

4-Fluoro-2-(p-tolylethynyl)benzaldehyde is a light-yellow to yellow powder or crystals . It should be stored in a refrigerator .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

4-Fluoro-2-(p-tolylethynyl)benzaldehyde serves as a valuable building block in organic synthesis. Researchers utilize it to construct more complex molecules, such as pharmaceutical intermediates . Its unique fluorine substitution pattern can influence the reactivity of adjacent functional groups, making it an attractive choice for designing novel compounds.

Fluorinated Ligands in Transition Metal Catalysis

Fluorinated aromatic aldehydes like this one play a crucial role in transition metal-catalyzed reactions. They can act as ligands, coordinating to metal centers and influencing reaction pathways. Researchers have explored their use in cross-coupling reactions, C-H activation, and other transformations . The fluoro-substituted benzaldehyde moiety enhances the stability and reactivity of the metal complexes formed.

Designing Fluorescent Probes and Sensors

The fluorine atom in 4-Fluoro-2-(p-tolylethynyl)benzaldehyde can impart unique photophysical properties. Scientists have harnessed this property to create fluorescent probes and sensors. By modifying the aldehyde group, they can tailor the emission wavelength and sensitivity. These probes find applications in cellular imaging, drug discovery, and environmental monitoring .

Materials Science: Liquid Crystals and OLEDs

Fluorinated aromatic compounds are essential in liquid crystal (LC) research. Researchers have explored the use of 4-Fluoro-2-(p-tolylethynyl)benzaldehyde derivatives as LC components due to their mesogenic properties. Additionally, the fluoro-substituted benzaldehyde scaffold has been incorporated into organic light-emitting diodes (OLEDs) to enhance device performance .

Agrochemicals and Pesticides

Fluorinated compounds often exhibit improved bioavailability and metabolic stability. Researchers have investigated the potential of 4-Fluoro-2-(p-tolylethynyl)benzaldehyde derivatives as agrochemicals or pesticide intermediates. These compounds may offer enhanced efficacy and reduced environmental impact compared to their non-fluorinated counterparts .

Photocrosslinking Agents in Polymer Chemistry

The aldehyde functionality in this compound can participate in photochemical reactions. Researchers have used 4-Fluoro-2-(p-tolylethynyl)benzaldehyde as a photocrosslinking agent in polymer chemistry. When exposed to UV light, it forms covalent bonds between polymer chains, leading to improved material properties and stability .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-fluoro-2-[2-(4-methylphenyl)ethynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO/c1-12-2-4-13(5-3-12)6-7-14-10-16(17)9-8-15(14)11-18/h2-5,8-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEXWXCUOIRBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(p-tolylethynyl)benzaldehyde

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